“1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic compound with the empirical formula C6H8N2O . It has a molecular weight of 124.14 . This compound is a solid and is part of the heterocyclic building blocks .
The molecular structure of “1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” consists of a pyrazole ring attached to a phenyl group and an ethanone group . The InChI key for this compound is MITHGUSEVJOZDH-UHFFFAOYSA-N .
“1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a solid compound . It has a molecular weight of 124.14 . The InChI key for this compound is MITHGUSEVJOZDH-UHFFFAOYSA-N .
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The compound is characterized by its unique structure, which includes a pyrazole ring fused with an ethanone moiety, contributing to its reactivity and interaction with various biological targets.
This compound can be synthesized through various methods, often involving the reaction of phenylhydrazine with suitable carbonyl compounds. It belongs to the class of organic compounds known as pyrazoles, specifically featuring a methyl and phenyl substituent that enhances its pharmacological potential. Its molecular formula is , and it has been studied for its potential applications in drug discovery and development due to its inhibitory effects on certain enzymes.
The synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One notable method involves the reaction of 5-methyl-1-phenyl-1H-pyrazole with acetyl chloride or acetic anhydride, leading to the formation of the desired ethanone derivative.
The molecular structure of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone features a pyrazole ring with a methyl group at position 5 and a phenyl group at position 1. The ethanone functional group is attached at the 4-position of the pyrazole ring.
The compound participates in various chemical reactions typical for ketones and pyrazoles, including nucleophilic additions and electrophilic substitutions. It can also undergo condensation reactions to form more complex structures.
For instance, when treated with hydrazine derivatives, it can yield hydrazones or related compounds, which are useful intermediates in organic synthesis. Additionally, it can react with different electrophiles due to the presence of the electron-rich pyrazole ring.
The mechanism of action for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone primarily involves its interaction with biological targets such as enzymes and receptors. It has been shown to inhibit certain cyclooxygenases, which are critical in the inflammatory response.
Molecular docking studies indicate that this compound binds effectively to target proteins, suggesting a potential role as an anti-inflammatory agent . The binding interactions involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
The physical properties include:
Chemical properties include:
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
The compound's unique structure allows researchers to explore modifications that could enhance its biological activity or reduce side effects, making it a valuable candidate in medicinal chemistry .
The pyrazole ring (C₃H₄N₂) represents a privileged scaffold in drug discovery due to its unique physicochemical properties and broad bioactivity spectrum. This five-membered heterocycle, first synthesized by Ludwig Knorr in 1883, features two adjacent nitrogen atoms that confer amphoteric character (pKa ~2.49 for conjugate acid) and enable diverse binding interactions with biological targets [8]. Historically, natural pyrazole derivatives like 1-pyrazolyl-alanine (isolated from watermelon seeds in 1959) demonstrated early evidence of biological relevance, paving the way for synthetic exploration [8].
Pyrazole-based drugs achieved clinical validation through nonsteroidal anti-inflammatory agents (NSAIDs) such as antipyrine (analgesic/antipyretic) and phenylbutazone (anti-gout). Contemporary pharmaceuticals leverage the scaffold’s versatility:
Table 1: Evolutionary Development of Pyrazole-Based Pharmaceuticals
Drug (Approved Era) | Key Substituents | Therapeutic Application |
---|---|---|
Antipyrine (1887) | 1,2-Dimethyl-3-phenylpyrazol-5-one | Analgesic/Antipyretic |
Phenylbutazone (1949) | 1,2-Diphenyl-4-butylpyrazolidinedione | Anti-inflammatory |
Celecoxib (1998) | 1-(4-Methylphenyl)-3-trifluoromethyl | COX-2 Inhibition |
Crizotinib (2011) | 3-([1,2,3]Triazolyl)-2-pyridinyl | ALK/ROS1 Kinase Inhibition |
Mechanistically, the pyrazole nucleus contributes to bioactivity diversification through:
Recent advances exploit pyrazole’s capacity for molecular hybridization, combining it with thiazole, triazole, or naphthalene moieties to address antimicrobial resistance and oxidative stress pathologies [3] [5]. This evolutionary trajectory underscores pyrazole’s adaptability to modern drug design challenges.
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 6123-63-3, MW 200.24 g/mol) serves as a high-value synthon in medicinal chemistry due to its strategically positioned reactive sites. The molecule features three modifiable regions: the 5-methyl group (C5), acetyl carbonyl (C4), and N1-phenyl ring, enabling divergent synthetic pathways [6]. Its structural characteristics include:
Table 2: Synthetic Applications via Key Reactive Sites
Reactive Site | Transformations | Target Pharmacophores | Biological Outcomes |
---|---|---|---|
Acetyl group (C4) | Vilsmeier-Haack formylation | Pyrazole-4-carbaldehydes (e.g., 3a-e) | Antimicrobial intermediates [3] |
Bromination (to CH₂Br) | 4-(Bromoacetyl) derivatives | Cross-coupling substrates | |
Condensation with hydrazines | Pyrazoline hybrids (e.g., 7a-y) | Antifungal agents [3] | |
N1-Phenyl ring | Electrophilic substitution | Halogenated/alkylated analogues | Enhanced target affinity |
5-Methyl group | Hydroxylation/S-oxidation | Functionalized heterocycles | Antioxidant potency [5] |
The acetyl moiety at C4 is particularly versatile, enabling:
In antimicrobial development, this synthon enabled synthesis of thiazolyl-pyrazolyl-1,2,3-triazole hybrids (7a-y). Derivatives bearing 4-chlorophenylthiazole units demonstrated 89% growth inhibition against Aspergillus niger by disrupting fungal ergosterol biosynthesis [3]. For antioxidant applications, the acetyl group facilitated development of pyrazoline-carbothioamide derivatives (6a-e) exhibiting dual 15-lipoxygenase inhibition (IC₅₀ = 0.8–2.1 µM) and radical scavenging (85–92% DPPH reduction at 100 µM) [5]. The electron-rich phenyl ring further enhances bioactivity when substituted with para-fluorine or meta-trifluoromethyl groups, improving target affinity through hydrophobic interactions and metabolic stability [6].
Table 3: Structure-Activity Relationship of Modified Derivatives
Substituent Pattern | Biological Activity | Potency Enhancement |
---|---|---|
4-(4-Fluorobenzoyl) | 15-LOX inhibition | 3.2× vs. unsubstituted [6] |
3-(4-Methyl-2-phenylthiazol-5-yl) | Antifungal (R. glutinis) | MIC = 8 µg/mL [3] |
1-(2-Naphthyl)-3-(trifluoromethyl) | DPPH radical scavenging | 93.7% at 100 µM [5] |
This multifunctionality establishes 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as a keystone building block for developing mechanistically diverse therapeutics, particularly in hybrid pharmacophore strategies targeting oxidative stress and resistant infections.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1